Butyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Butyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a butyl ester, a nitrophenyl group, and a hexahydroquinoline core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydroquinoline core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. The resulting hexahydroquinoline intermediate is then subjected to nitration to introduce the nitrophenyl group. Finally, esterification with butanol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like amines or alcohols under basic conditions
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted esters
Scientific Research Applications
Butyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Butyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The hexahydroquinoline core may interact with enzymes or receptors, modulating their activity. The overall effect of the compound depends on its ability to bind to these targets and alter their function.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The butyl ester group provides lipophilicity, enhancing its solubility in organic solvents. The nitrophenyl group introduces redox activity, while the hexahydroquinoline core offers structural rigidity and potential biological activity.
Properties
Molecular Formula |
C23H28N2O6 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
butyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H28N2O6/c1-5-6-9-31-22(28)19-13(2)24-15-11-23(3,4)12-18(27)21(15)20(19)14-7-8-17(26)16(10-14)25(29)30/h7-8,10,20,24,26H,5-6,9,11-12H2,1-4H3 |
InChI Key |
UNKJTUZXWYWENM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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